1,2-Dihydro-alpha-santonin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18409-93-3 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9b-hexahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H20O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8,10,13H,4-7H2,1-3H3/t8-,10-,13-,15-/m0/s1 |
InChI Key |
TYHGCPJCCQBRMP-BOCCBSBMSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(=C3C2OC1=O)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)C(=C3[C@H]2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(=C3C2OC1=O)C)C |
Synonyms |
1,2-dihydro-alpha-santonin 1,2-dihydrosantonin |
Origin of Product |
United States |
Methodologies for Chemical Synthesis of 1,2 Dihydro Alpha Santonin
Direct Chemical Reduction of Alpha-Santonin
The most straightforward chemical route to 1,2-Dihydro-alpha-santonin involves the selective reduction of the C1-C2 double bond in the A-ring of the α-santonin molecule. This transformation requires careful selection of reagents and conditions to avoid reduction of other functionalities, such as the C4-C5 double bond or the carbonyl groups.
Catalytic hydrogenation stands as a primary method for the synthesis of this compound. The choice of catalyst is crucial for achieving high selectivity for the C1-C2 double bond.
One of the most effective methods employs tris(triphenylphosphine)rhodium(I) chloride, commonly known as Wilkinson's catalyst. cdnsciencepub.com When (l)-α-santonin is treated with this homogeneous catalyst in a benzene-ethanol solvent mixture under a hydrogen atmosphere, a high yield of 1,2-dihydro-6α-santonin (92%) can be achieved. cdnsciencepub.com This method is noted for its high selectivity in reducing the less hindered C1-C2 olefinic double bond in the presence of the more sterically hindered C4-C5 double bond. cdnsciencepub.com The reaction proceeds at room temperature and atmospheric pressure. cdnsciencepub.comcdnsciencepub.com
Other research indicates that various microorganisms can also perform this reduction, although these are biocatalytic rather than purely chemical methods. For instance, Pseudomonas cichorii S utilizes an NADH or NADPH-dependent oxidoreductase to form 1,2-dihydrosantonin (B1220014) as the first stable product in its degradation pathway of α-santonin. nih.gov Similarly, various species of Streptomyces and fungi like Cunninghamella bainieri and Mucor plumbeus have been shown to reduce α-santonin to its 1,2-dihydro derivative. researchgate.netnih.gov
Catalytic Hydrogenation of Alpha-Santonin
| Catalyst | Substrate | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's Catalyst) | (l)-α-Santonin | Benzene-Ethanol (1:1 v/v) | H₂, 24h, Room Temp | 1,2-Dihydro-6α-santonin | 92% | cdnsciencepub.com |
| Tris(triphenylphosphine)chlororhodium | Keto ester derivative of Santonin (B1680769) | Dry Benzene | H₂, Room Temp, Atmospheric Pressure | Substituted octalone (C1-C2 reduced) | 96% | cdnsciencepub.com |
Beyond catalytic hydrogenation, other reductive methods have been explored, though sometimes with less selectivity. For example, direct reduction of a santonin-derived keto ester using lithium in liquid ammonia (B1221849) has been reported. cdnsciencepub.com However, this method was found to be laborious on a larger scale and resulted in a mixture of compounds that were difficult to separate, highlighting the advantages of the more selective catalytic approaches. cdnsciencepub.com
Microbial transformations represent an alternative synthetic route, although they fall under biocatalysis. Various actinomycetes and fungi can convert α-santonin to 1,2-dihydro-α-santonin with varying efficiencies. nih.govresearchgate.net For instance, Streptomyces aureofaciens KCC-S-0624 has shown a conversion rate of 43.0%. nih.gov These biological systems offer high regio- and stereoselectivity but operate under different principles than purely chemical synthetic transformations.
Total Synthesis Approaches Involving this compound as an Intermediate
This compound is not only a product of direct reduction but also a crucial intermediate in the total synthesis of other complex molecules, including α-santonin itself from different starting materials. These multi-step syntheses often leverage chiral precursors to establish the correct stereochemistry.
An efficient total synthesis of (l)-α-santonin has been developed utilizing thujone as a chiral starting material. cdnsciencepub.com Thujone, a major component from Western red cedar, serves as an effective chiral synthon for preparing various sesquiterpenes. cdnsciencepub.com In this pathway, a thujone-derived trienone, which possesses a single chiral center, is transformed into isomeric triols through a controlled hydroboration process. This key step establishes four new chiral centers with the correct absolute configuration. cdnsciencepub.com Subsequent oxidative cyclization of these triols yields 1,2-dihydro-6α-santonin. cdnsciencepub.com
The total synthesis from thujone involves a carefully designed sequence of reactions to ensure the desired stereoselective outcome.
The process begins with the thujone-derived trienone. cdnsciencepub.com A controlled hydroboration reaction using diborane (B8814927) in tetrahydrofuran (B95107) (THF) followed by oxidative workup with sodium hydroxide (B78521) and hydrogen peroxide generates isomeric triols. cdnsciencepub.com This step is critical as it sets the stereochemistry at four new centers (C-3, C-6, C-7, and C-11). cdnsciencepub.com The resulting crude mixture of triols is then subjected to an oxidative cyclization using chromic anhydride (B1165640) in pyridine. This step converts the triols into the target intermediate, 1,2-dihydro-6α-santonin, in good yield. cdnsciencepub.com Finally, the synthesis of (l)-α-santonin is completed by dehydrogenating the 1,2-dihydro intermediate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). cdnsciencepub.com
Key Steps in the Synthesis of this compound from Thujone
| Step | Starting Material | Reagents | Product | Key Transformation | Reference |
|---|---|---|---|---|---|
| 1 | Thujone-derived trienone | 1. Diborane (BH₃) in THF 2. NaOH, H₂O₂ | Isomeric Triols | Controlled hydroboration establishing four new chiral centers. | cdnsciencepub.com |
| 2 | Isomeric Triols | Chromic anhydride, Pyridine | 1,2-Dihydro-6α-santonin | Oxidative cyclization to form the lactone ring. | cdnsciencepub.com |
| 3 | 1,2-Dihydro-6α-santonin | DDQ | (l)-α-Santonin | Dehydrogenation to introduce the C1-C2 double bond. | cdnsciencepub.com |
Biosynthetic Pathways and Microbial Transformations to 1,2 Dihydro Alpha Santonin
Enzymatic Reduction Mechanisms of Alpha-Santonin to 1,2-Dihydro-alpha-santonin
The conversion of alpha-santonin to this compound is catalyzed by a specific oxidoreductase. This enzymatic reduction is a key step in the metabolic degradation of alpha-santonin by certain microorganisms.
Alpha-Santonin 1,2-Reductase Activity and Characterization
The enzyme responsible for the formation of 1,2-dihydrosantonin (B1220014) is alpha-santonin 1,2-reductase (EC 1.3.1.47). wikipedia.orgcreative-enzymes.com This enzyme has been identified and characterized in the bacterium Pseudomonas cichorii S. nih.gov It belongs to the family of oxidoreductases that act on the CH-CH group of the donor molecule with NAD+ or NADP+ as the acceptor. wikipedia.orgcreative-enzymes.com The systematic name for this enzyme class is 1,2-dihydrosantonin:NAD(P)+ 1,2-oxidoreductase. wikipedia.org Studies have shown that the enzyme activity is stable over a pH range of 6.0 to 8.0 and is not influenced by the presence of EDTA or divalent metal ions. nih.gov
Coenzyme Dependencies and Enzymatic Parameters (e.g., NADH, NADPH)
The reduction of alpha-santonin by alpha-santonin 1,2-reductase is dependent on the coenzymes NADH or NADPH. nih.gov The enzyme utilizes these reduced nicotinamide (B372718) adenine (B156593) dinucleotides as electron donors for the reduction of the carbon-carbon double bond in the A ring of alpha-santonin. wikipedia.orgnih.gov The apparent Michaelis constant (Km) for santonin (B1680769) has been determined to be 66.66 µM, and for NADH, it is 44.33 µM. nih.gov This indicates a high affinity of the enzyme for both its substrate and the coenzyme.
Enzymatic Parameters of Alpha-Santonin 1,2-Reductase
| Parameter | Value | Substrate/Coenzyme |
|---|---|---|
| Apparent Km | 66.66 µM | Santonin |
| Apparent Km | 44.33 µM | NADH |
Data sourced from a study on Pseudomonas cichorii S. nih.gov
Proposed Enzymatic Reduction Intermediates (e.g., Zwitterionic Intermediate)
The enzymatic reduction of alpha-santonin is proposed to proceed through the formation of a transient zwitterionic intermediate. nih.govgrafiati.com This intermediate is a key step in the catalytic mechanism. It has been suggested that this zwitterionic intermediate can undergo a nonenzymatic 1,4-sigmatropic rearrangement, which can lead to the formation of lumisantonin (B1204521) during the extraction process. nih.gov This indicates that lumisantonin may be an artifact of the experimental procedure rather than a true metabolic intermediate. nih.gov
Fungal Biotransformations Yielding this compound
Several fungal species have been identified that can effectively biotransform alpha-santonin into this compound. This highlights the potential of using fungi as biocatalysts for the production of this reduced compound.
Identification of Fungal Strains (e.g., Mucor plumbeus, Cunninghamella bainieri, Cunninghamella echinulata)
A number of fungal strains have been shown to metabolize alpha-santonin to this compound. These include Mucor plumbeus (ATCC 4740), Cunninghamella bainieri (ATCC 9244), and Cunninghamella echinulata (ATCC 9245). nih.govresearchgate.netscispace.com Other fungi, such as Aspergillus niger, Cunninghamella blaksleeana, Streptomyces aureofaciens, Bacillus subtilis, and Bacillus cereus (UI1477), are also capable of this transformation. scispace.com The use of these microorganisms provides a direct route to this compound from alpha-santonin. nih.govresearchgate.netscispace.com
Fungal Strains Producing this compound
| Fungal Strain | ATCC Number | Reference |
|---|---|---|
| Mucor plumbeus | 4740 | nih.gov, researchgate.net, scispace.com |
| Cunninghamella bainieri | 9244 | nih.gov, researchgate.net, scispace.com |
| Cunninghamella echinulata | 9245 | nih.gov, researchgate.net, scispace.com |
| Aspergillus niger | - | scispace.com |
| Cunninghamella blakesleeana | - | scispace.com |
| Streptomyces aureofaciens | - | scispace.com |
| Bacillus subtilis | - | scispace.com |
Regiospecificity of Fungal Reductions of the Carbon-Carbon Double Bond in Ring A of Alpha-Santonin
The fungal biotransformation of alpha-santonin to this compound is a highly regiospecific reaction. nih.govresearchgate.net The fungi specifically target and reduce the carbon-carbon double bond located in ring A of the alpha-santonin molecule. nih.govresearchgate.net This specificity is a key advantage of using microbial systems for this transformation, as it avoids unwanted side reactions and leads to a high yield of the desired product. The structures of the resulting metabolites have been confirmed through extensive spectroscopic studies. nih.govresearchgate.net
Bacterial Biotransformations Leading to this compound
The transformation of the sesquiterpene lactone α-santonin into its reduced derivative, this compound, has been successfully demonstrated using various bacterial strains. This bioconversion represents a key step in the microbial degradation of α-santonin and has been a subject of detailed study to understand the enzymatic processes involved.
Identification of Bacterial Strains
Several bacterial species have been identified for their capacity to hydrogenate the C1-C2 double bond in the A-ring of α-santonin, yielding this compound as a primary metabolite. Notable among these are:
Pseudomonas cichorii S : This strain, isolated from soil, utilizes α-santonin as its sole carbon source. ias.ac.in Its ability to transform α-santonin has been extensively documented. ias.ac.innih.govgrafiati.comcdnsciencepub.com
Bacillus cereus UI-1477 : This bacterium has shown high efficiency in converting α-santonin into this compound, achieving a significant yield of 64%. tandfonline.comtandfonline.comresearchgate.net
Pseudomonas sp. ATCC 43388 : This strain is also known to metabolize α-santonin, leading to the formation of this compound among other products. scispace.comresearchgate.netznaturforsch.com
Other bacteria, such as Bacillus subtilis and various Streptomyces species including Streptomyces aureofaciens and Streptomyces roseochromogenes, have also been reported to carry out this specific reduction. scispace.comznaturforsch.comnih.gov
Table 1: Bacterial Strains Involved in the Biotransformation of α-Santonin to this compound
Bacterial Strain Product(s) Yield (%) Reference Pseudomonas cichorii S This compound Not specified [4, 11] Bacillus cereus UI-1477 This compound 64% [1, 7, 9] Pseudomonas sp. ATCC 43388 This compound, 4,5-Dihydroxysantonin Not specified nih.gov Streptomyces aureofaciens KCC-S-0624 This compound 43.0% Streptomyces aureofaciens KCC-S-0008 This compound 30.9% Streptomyces roseochromogenes NRRL-B-1233 This compound 28%
Characterization of Degradative Pathways and Stable Product Formation
In Pseudomonas cichorii S, this compound is recognized as the first stable product in the degradative pathway of α-santonin. nih.govgrafiati.comcdnsciencepub.comThe formation of this compound is catalyzed by an oxidoreductase enzyme named α-santonin 1,2-reductase. nih.govcdnsciencepub.comThis enzyme is dependent on either NADH or NADPH as a cofactor. nih.govgrafiati.comcdnsciencepub.comThe apparent Michaelis-Menten constant (Km) values for this enzyme are 66.66 µM for α-santonin and 44.33 µM for NADH. nih.govgrafiati.comThe enzyme exhibits stability over a pH range of 6.0 to 8.0 and its activity is not hindered by the presence of EDTA or divalent metal ions. nih.govgrafiati.com The enzymatic reduction is thought to proceed through a transient zwitterionic intermediate. nih.govgrafiati.comIt has been suggested that another compound, lumisantonin, which is sometimes detected during extraction, is not a true metabolic intermediate but rather an artifact formed from a nonenzymatic rearrangement of this intermediate during the solvent extraction process. nih.govgrafiati.comcdnsciencepub.com
Distinct Biotransformation Pathways in Bacterial Strains
Research on Pseudomonas sp. ATCC 43388 suggests the existence of two separate pathways for the biotransformation of α-santonin. researchgate.netThe simultaneous formation of both 1,2-dihydrosantonin (DHS) and 4,5-dihydroxysantonin (DHXS) points to this metabolic divergence. researchgate.netEvidence for these distinct pathways comes from experiments using inhibitors. When incubated with dicyclohexylcarbodiimide (B1669883) (DCCD), the bacterium produces DHS along with two other products. researchgate.netConversely, in the presence of semicarbazide, the formation of DHS is blocked while DHXS is still produced. researchgate.netThis indicates that the pathways leading to these two products are independent. The ability of different bacteria to utilize distinct degradative pathways for the same steroid-like compound suggests the potential for complex metabolic interactions, such as interspecies cross-feeding, in natural environments where these bacteria coexist. nih.gov
Further Microbial Transformations of this compound
The biotransformation does not necessarily end with the production of this compound. This compound can serve as a substrate for further microbial modifications, leading to other structurally related molecules.
Conversion to Tetrahydro-alpha-santonin and Tetrahydroartemisin
The fungal strains Acremonium chrysogenum and Rhizomucor pusillus are capable of further transforming this compound. researchgate.netIncubation of this compound with these fungi results in the production of tetrahydro-alpha-santonin and tetrahydroartemisin. researchgate.netAcremonium chrysogenum demonstrates higher conversion efficiency, yielding 52% tetrahydro-alpha-santonin and 33% tetrahydroartemisin. researchgate.netRhizomucor pusillus also facilitates this conversion, though with lower yields of 32% and 21% for tetrahydro-alpha-santonin and tetrahydroartemisin, respectively. researchgate.net
Table 2: Further Microbial Transformation of this compoundTable 3: List of Chemical Compounds
Advanced Analytical Techniques for Characterization and Quantification of 1,2 Dihydro Alpha Santonin and Its Metabolites
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 1,2-Dihydro-alpha-santonin. By analyzing the interaction of the molecule with electromagnetic radiation, a detailed picture of its atomic composition and connectivity can be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of this compound. tandfonline.comtandfonline.comresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by the absence of signals corresponding to the H-1 and H-2 protons, which are present in its precursor, α-santonin, as doublets around 6.77 and 6.21 ppm. tandfonline.com Key signals for this compound include those for the methyl protons at C-13, C-14, and C-15. scispace.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the saturation of the C1-C2 bond, with the signals for C-1 and C-2 appearing in the aliphatic region, a significant shift from their positions in α-santonin where they resonate at approximately 155.21 and 125.62 ppm, respectively. tandfonline.com The spectrum also clearly shows the carbonyl carbons of the ketone and lactone groups, as well as the other carbon atoms in the molecule. scispace.com
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | 155.21 (in α-santonin) |
| 2 | - | 125.62 (in α-santonin) |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | 80.1 |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| 11 | - | - |
| 12 | - | 175.1 |
| 13 | 1.27 | - |
| 14 | 1.36 | - |
| 15 | 2.10 | - |
Note: Specific chemical shift values for all positions in this compound require direct experimental data which can vary based on the solvent and instrument frequency. The provided values for C-1 and C-2 in α-santonin are for comparative purposes to highlight the key structural change. tandfonline.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HREIMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 248, which corresponds to its molecular weight. tandfonline.comnih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragments include the loss of a methyl group (M+ - CH₃), resulting in a peak at m/z 233, and other characteristic fragments at m/z 192, 180, 177, 136, and 124. tandfonline.com
High-Resolution Electron Impact Mass Spectrometry (HREIMS): HREIMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is confirmed as C₁₅H₂₀O₃. scispace.com This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (Relative Abundance %) |
|---|---|
| [M]⁺ | 248 (100%) |
| [M - CH₃]⁺ | 233 (60%) |
| [M - C₅H₁₂O₃]⁺ | 192 (95%) |
Data derived from low-resolution mass spectra. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. azooptics.comsci-hub.se The UV spectrum of this compound is significantly different from that of α-santonin. The saturation of the C1-C2 double bond in this compound leads to the disappearance of the absorption band associated with the conjugated diene system present in α-santonin. scispace.comresearchgate.net The remaining absorption is primarily due to the α,β-unsaturated ketone in the other ring. scispace.com The wavelength of maximum absorbance (λmax) is a key characteristic recorded in these spectra. azooptics.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. msu.edubruker.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. scispace.com
Key IR absorption bands for this compound include:
γ-lactone carbonyl (C=O) stretch: A strong absorption band is typically observed around 1785 cm⁻¹. scispace.com
Ketone carbonyl (C=O) stretch: An absorption band appears around 1680 cm⁻¹. scispace.com
Carbon-carbon double bond (C=C) stretch: A weaker absorption can be seen around 1599 cm⁻¹. scispace.com
C-H stretch: Absorption bands from C-H stretching vibrations are observed around 2909 cm⁻¹. scispace.com
The absence of a strong band for a conjugated diene system further supports the structure of this compound. scispace.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch | 2909 |
| γ-Lactone C=O | 1785 |
| Ketone C=O | 1680 |
| C=C Stretch | 1599 |
Data from a study on microbial transformations of α-santonin. scispace.com
Chromatographic Separation and Identification Methodologies
Chromatographic techniques are essential for the separation, purification, and identification of this compound from complex mixtures, such as those resulting from microbial transformations or plant extracts.
Liquid Chromatography Applications
Liquid chromatography (LC) is a powerful and versatile technique for separating components in a liquid mobile phase through a solid stationary phase. elgalabwater.com High-Performance Liquid Chromatography (HPLC) is a widely used form of LC for the analysis of sesquiterpene lactones. grafiati.comresearcher.life
In the context of this compound, HPLC can be used for both qualitative and quantitative analysis. The compound can be separated from its parent compound, α-santonin, and other metabolites using a suitable column (e.g., C18) and mobile phase combination. grafiati.comcore.ac.uk The retention time of this compound under specific HPLC conditions serves as an identifying characteristic. Furthermore, by using a detector such as a UV-Vis detector or a mass spectrometer (LC-MS), the compound can be quantified and its identity confirmed. elgalabwater.com The use of preparative HPLC allows for the isolation of pure this compound for further spectroscopic analysis. researcher.life
Thin-Layer Chromatography (TLC) in Metabolite Detection
Thin-Layer Chromatography (TLC) is a versatile and widely used chromatographic technique for the separation and identification of compounds in a mixture. researchgate.net It is particularly valuable in monitoring the progress of chemical reactions and for the analysis of secondary metabolites from biological sources. akjournals.com In the context of this compound, TLC serves as a rapid and cost-effective method to detect its formation from precursors like α-santonin and to track the subsequent appearance of its own metabolites during biotransformation processes. nih.gov
The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. nih.gov
For sesquiterpene lactones like santonin (B1680769) and its derivatives, silica gel is a common stationary phase. google.comresearchgate.net The choice of mobile phase is critical for achieving good separation. Typically, mixtures of non-polar and polar solvents, such as hexane-ethyl acetate (B1210297) or chloroform-acetone, are employed. google.comresearchgate.netjabscience.in After development, the separated spots are visualized. Since many terpenes are not colored, visualization is often achieved by spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots, followed by heating. researchgate.net Common spray reagents for terpenes include p-anisaldehyde-sulfuric acid, vanillin-sulfuric acid, and Liebermann-Burchard reagent, which can produce a range of colors (e.g., violet, blue, green, brown) depending on the compound's structure. researchgate.netepfl.chfiu.edu This technique has been successfully used to monitor the microbial transformation of α-santonin to 1,2-dihydrosantonin (B1220014) by organisms like Pseudomonas cichorii S. nih.gov
The following table summarizes typical TLC systems used for the analysis of terpenes and sesquiterpene lactones, which are applicable for detecting this compound and its metabolites.
Table 1: Representative TLC Systems for Sesquiterpene Lactone Analysis
| Stationary Phase | Mobile Phase (v/v) | Visualization Reagent | Resulting Spot Colors | Reference |
|---|---|---|---|---|
| Silica Gel | Hexane: Ethyl Acetate (8.5:1.5) | p-Anisaldehyde-sulfuric acid | Terpenes produce various colors including red, blue, and grey after heating. | jabscience.in |
| Silica Gel | Chloroform: Acetone (7:1) | Anisaldehyde-sulfuric acid | Compounds give various colors (violet, blue, green, etc.) upon heating. | akjournals.comresearchgate.net |
| Silica Gel | Cyclohexane: Acetone (1:1) | Vanillin-sulfuric acid reagent | Terpenoids appear as bright blue-green bands after heating. | nih.gov |
X-ray Diffraction Analysis in Derivative Structure Confirmation
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. For complex natural products and their derivatives, such as those of this compound, where multiple stereocenters exist, X-ray crystallography is the definitive method for structural confirmation. grafiati.com
The technique was instrumental in elucidating the molecular structure of lumisantonin (B1204521), a photo-product of α-santonin, through the analysis of its 2-bromo derivative. rsc.org The analysis confirmed the configurations at the four asymmetric carbon atoms, which in turn solidified the accepted stereochemistry of the parent α-santonin. rsc.org Similarly, the stereostructure of α-tetrahydro-α-santonin ethylene (B1197577) dithioacetal, a derivative of a reduced form of santonin, was elucidated using direct X-ray crystallographic analysis. clockss.org This method allows for the precise mapping of each atom in the crystal lattice, leaving no ambiguity about the compound's spatial arrangement. The process involves measuring the diffraction pattern of X-rays passing through a single crystal and then using this data to compute a three-dimensional electron density map, from which the atomic positions are derived. rsc.org
The data obtained from X-ray diffraction analysis is highly detailed. Key parameters include the crystal system (e.g., orthorhombic, monoclinic), the space group which describes the crystal's symmetry, the dimensions of the unit cell (the basic repeating unit of the crystal), and the R-factor, which is a measure of the agreement between the experimental data and the final refined structural model. rsc.orgclockss.org
Table 2: Crystallographic Data for Santonin Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | R-factor | Reference |
|---|---|---|---|---|---|---|
| 2-Bromolumisantonin | C₁₅H₁₉BrO₃ | Orthorhombic | P2₁2₁2₁ | a = 11.60 Å, b = 16.043 Å, c = 7.876 Å | 0.136 | rsc.org |
Conclusion and Future Research Directions
Current Understanding of 1,2-Dihydro-alpha-santonin Chemistry and Biotransformation Pathways
This compound is a significant derivative of α-santonin, a naturally occurring sesquiterpene lactone. nih.gov The chemical structure of this compound results from the selective hydrogenation of the 1,2-double bond in the A-ring of α-santonin. nih.gov This modification has a notable impact on the compound's biological activity, with studies indicating a loss of anthelmintic and antimicrobial properties compared to its precursor, α-santonin. researchgate.net
The biotransformation of α-santonin to this compound is a key area of research. This conversion is often the initial and stable step in the microbial degradation of α-santonin. nih.gov Various microorganisms, including bacteria and fungi, have been shown to catalyze this reaction. For instance, Pseudomonas cichorii S utilizes an NADH or NADPH-dependent oxidoreductase, named α-santonin 1,2-reductase, for this purpose. nih.govcdnsciencepub.com The enzyme exhibits stability over a range of pH levels and is not inhibited by EDTA or divalent metal ions. nih.gov It is proposed that the enzymatic reduction proceeds through a transient zwitterionic intermediate. nih.govcdnsciencepub.com
Fungal biotransformation has also been extensively studied. Strains such as Cunninghamella bainieri, Cunninghamella echinulata, and Mucor plumbeus are capable of metabolizing α-santonin to this compound. scispace.comresearchgate.net Research has also demonstrated the capability of Acremonium chrysogenum and Rhizomucor pusillus to produce this compound from α-santonin. researchgate.net Furthermore, Pseudomonas strain S ATCC 43388 has been shown to transform α-santonin into this compound alongside other products, suggesting the existence of multiple independent biotransformation pathways. oup.com The use of cultured plant cells, such as Marchantia polymorpha, has also been explored, yielding 1,2-dihydro-α-santonin in good yields. core.ac.uk
The biotransformation of this compound itself has been investigated. Acremonium chrysogenum and Rhizomucor pusillus can further metabolize this compound into tetrahydro-α-santonin and tetrahydroartemisin. researchgate.net This highlights the potential for generating a diverse range of santonin (B1680769) derivatives through biocatalytic methods.
Table 1: Microorganisms Involved in the Biotransformation of α-Santonin to this compound
| Microorganism | Key Findings | Reference |
|---|---|---|
| Pseudomonas cichorii S | Catalyzes the formation of this compound via α-santonin 1,2-reductase. | nih.govcdnsciencepub.com |
| Cunninghamella bainieri | Metabolizes α-santonin to this compound. | scispace.comresearchgate.net |
| Cunninghamella echinulata | Metabolizes α-santonin to this compound. | scispace.comresearchgate.net |
| Mucor plumbeus | Metabolizes α-santonin to this compound. | scispace.comresearchgate.net |
| Acremonium chrysogenum | Produces this compound from α-santonin and further metabolizes it. | researchgate.net |
| Rhizomucor pusillus | Produces this compound from α-santonin and further metabolizes it. | researchgate.net |
| Pseudomonas strain S ATCC 43388 | Transforms α-santonin to this compound, suggesting multiple pathways. | oup.com |
| Marchantia polymorpha (cultured cells) | Hydrogenates the C-C double bond of α-santonin to produce 1,2-dihydro-α-santonin. | core.ac.uk |
Prospects for Further Academic Investigation in Chemoenzymatic Synthesis and Biocatalysis
The selective transformations demonstrated by microorganisms on the α-santonin scaffold highlight the significant potential of chemoenzymatic synthesis and biocatalysis for creating novel derivatives. dovepress.com Chemoenzymatic approaches, which combine the strengths of chemical synthesis and enzymatic catalysis, offer a powerful strategy for accessing complex and bioactive molecules in a more sustainable and efficient manner. monash.edu
Future research could focus on several key areas:
Enzyme Discovery and Characterization: Identifying and characterizing novel oxidoreductases and other enzymes from diverse microbial sources could expand the toolbox for santonin modification. Understanding the substrate specificity and reaction mechanisms of these enzymes will be crucial for their application in targeted synthesis.
Process Optimization: Optimizing fermentation conditions and downstream processing for microbial transformations can lead to higher yields and purity of this compound and other derivatives. This includes exploring different microbial strains, culture media, and reactor configurations.
Whole-Cell Biocatalysis: Utilizing whole-cell systems of microorganisms like Acremonium chrysogenum for the biotransformation of both α-santonin and 1,2-dihydro-α-santonin can be a cost-effective and practical approach for producing valuable molecules. researchgate.net
Synthetic Biology and Metabolic Engineering: Engineering microbial strains to enhance the expression of key enzymes or to introduce new catalytic activities could lead to the development of "cell factories" for the production of specific santonin analogs.
Cascade Reactions: Designing multi-step enzymatic or chemoenzymatic cascade reactions could enable the efficient synthesis of complex derivatives from simple precursors in a one-pot fashion, minimizing purification steps and waste generation.
Advanced SAR Methodologies for Novel Analog Discovery and Design
While this compound itself shows reduced biological activity compared to α-santonin, its scaffold serves as a valuable starting point for the development of new analogs with potentially enhanced or novel therapeutic properties. researchgate.netnih.gov Advanced Structure-Activity Relationship (SAR) methodologies are essential for guiding the rational design of these new compounds.
Key approaches for future investigation include:
Combinatorial Chemistry and High-Throughput Screening: Generating libraries of santonin derivatives by modifying different positions on the molecular scaffold, followed by high-throughput screening for various biological activities, can rapidly identify promising lead compounds.
Computational Modeling and Molecular Docking: In silico methods can be employed to predict the binding affinity of designed analogs to specific biological targets. researchgate.netresearchgate.net This can help in prioritizing synthetic efforts towards compounds with a higher probability of success.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can establish mathematical relationships between the structural features of santonin derivatives and their biological activities. These models can then be used to predict the activity of virtual compounds.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent ligands. This could be applied to discover novel interactions with biological targets.
Targeted Covalent Inhibitors: Given the presence of reactive functional groups in some santonin derivatives, the design of targeted covalent inhibitors could be a promising strategy for achieving high potency and selectivity. nih.gov
A systematic exploration of the chemical space around the this compound core, guided by these advanced SAR methodologies, holds the potential to unlock new therapeutic applications for this class of compounds.
Unexplored Molecular Mechanisms and Potential Biological Roles of this compound
The current understanding of the molecular mechanisms underlying the biological effects of this compound is still limited. While it is known to have reduced anthelmintic and antimicrobial activity, a comprehensive investigation into its broader biological profile is warranted. researchgate.net
Future research should aim to:
Elucidate Molecular Targets: Identifying the specific cellular and molecular targets with which this compound and its derivatives interact is a primary goal. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.
Investigate Signaling Pathways: Once potential targets are identified, further studies are needed to understand how the binding of these compounds modulates downstream signaling pathways. This could involve investigating effects on protein kinases, transcription factors, and other key regulatory molecules. nih.gov
Explore Novel Therapeutic Areas: While the parent compound, α-santonin, has been investigated for various activities including anti-inflammatory, antitumor, and immunomodulatory effects, the potential of this compound and its analogs in these areas remains largely unexplored. koreascience.kr Screening these compounds against a wide range of disease models could reveal new therapeutic opportunities.
Comparative Bioactivity Studies: A systematic comparison of the biological activities of this compound with α-santonin and other derivatives can provide valuable insights into the role of the 1,2-double bond and other structural features in determining the pharmacological profile.
By delving into these unexplored areas, a more complete picture of the biological potential of this compound can be established, potentially leading to the development of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 1,2-Dihydro-alpha-santonin in laboratory settings?
- Methodological Answer : Synthesis typically involves sesquiterpene lactone derivatization, with stepwise reduction of α-santonin using catalytic hydrogenation or sodium borohydride. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY) and high-resolution mass spectrometry (HRMS). Ensure purity via HPLC (≥95%) and report melting points. For novel derivatives, provide full spectral assignments and compare with literature data for validation .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : Prioritize a combination of spectroscopic and chromatographic methods:
- NMR : Assign all protons and carbons, noting coupling constants for stereochemical confirmation.
- HRMS : Confirm molecular formula via exact mass.
- HPLC-DAD/UV : Assess purity and detect impurities.
- X-ray crystallography (if crystalline): Resolve absolute configuration. Cross-validate results with published spectra and report deviations .
Q. What key physicochemical properties (e.g., solubility, stability) must be documented for this compound?
- Methodological Answer :
- Solubility : Test in common solvents (DMSO, ethanol, water) using gravimetric or spectrophotometric methods.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC and FTIR for structural changes.
- Hygroscopicity : Assess moisture absorption using dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Replication : Reproduce synthesis and characterization using identical protocols.
- Comparative Analysis : Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data.
- Collaborative Verification : Share samples with independent labs for cross-testing. Publish raw data (e.g., NMR FID files) in supplementary materials to enhance transparency .
Q. What experimental designs are optimal for assessing the stability of this compound under varying storage and reaction conditions?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to UV light, elevated temperatures (40–80°C), and humid environments (75% RH). Analyze degradation products via LC-MS.
- Kinetic Studies : Determine half-life using Arrhenius plots.
- Inert Atmosphere : Evaluate stability under nitrogen/vacuum to isolate oxidative pathways. Reference safety guidelines for handling air-sensitive compounds .
Q. How should researchers optimize reaction conditions to improve the yield of this compound derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent polarity, temperature) and analyze via response surface methodology.
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation.
- Green Chemistry Metrics : Calculate atom economy and E-factor to minimize waste. Report yield improvements relative to baseline conditions .
Data Reporting and Reproducibility
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify equipment models, solvent grades, and reaction timescales.
- Raw Data Inclusion : Provide NMR integration values, MS spectra, and chromatograms in supplementary files.
- Error Reporting : Quantify uncertainties (e.g., ±SD for triplicate measurements). Adhere to journal guidelines for data transparency .
Q. How can contradictory bioactivity results for this compound across studies be critically evaluated?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (cell lines, concentrations, controls) to identify variables influencing outcomes.
- Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) across multiple replicates.
- Orthogonal Assays : Use both in vitro and in silico models (e.g., molecular docking) to confirm mechanisms .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Reference SDS Sections 6–8 for emergency procedures .
Tables for Data Reporting (Examples)
Table 1 : Physicochemical Properties of this compound
| Property | Method | Value (±SD) | Reference |
|---|---|---|---|
| Melting Point | DSC | 152–154°C | |
| Solubility in DMSO | Gravimetric | 45 mg/mL | |
| Stability (25°C, dark) | HPLC Purity | 98% over 30 days |
Table 2 : NMR Data Comparison for this compound (δ in ppm)
| Proton Position | Reported Literature | Experimental Data | Deviation |
|---|---|---|---|
| H-3 | 4.21 (d, J=3.5 Hz) | 4.19 (d, J=3.4 Hz) | -0.02 |
| H-15 | 1.32 (s) | 1.34 (s) | +0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
